molecular formula C14H15N3O2 B11856296 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B11856296
M. Wt: 257.29 g/mol
InChI Key: QXZGDFSFMMQRNL-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of catalytic systems and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid lies in its specific substitution pattern and the resulting biological activities. Its benzyl group and carboxylic acid functionality provide distinct chemical properties that differentiate it from other pyrazolopyridine derivatives.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c18-14(19)13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,18,19)

InChI Key

QXZGDFSFMMQRNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NN=C2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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